Cyclohex-3-en-1-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-3-en-1-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H18N4O and its molecular weight is 258.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Catalysis
Research into cyclohexenone derivatives and azetidine-based compounds has demonstrated their significance in organic synthesis and catalysis. For example, the work on the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile illustrates the importance of cyclohexenone derivatives in organic synthesis procedures, highlighting their role in the safety and waste disposal aspects of chemical reactions (Lujan-Montelongo & Fleming, 2014). Furthermore, the exploration of metal-catalyzed cycloisomerization and tandem oxycyclization/hydroxylation of alkynols for the synthesis of nonfused, spiranic, and fused oxabicyclic β-lactams showcases the versatility of these catalysts in generating complex molecular architectures, including azetidine-tethered compounds (Alcaide, Almendros, Campo, & Carrascosa, 2010).
Molecular Docking and Antibacterial Activities
The synthesis and biological evaluation of novel compounds, including those derived from pyrazole and azetidine structures, have been a focal point of research, particularly in the quest for new antibacterial agents. For instance, the generation of indazol-2-yl(pyridin-4-yl)methanones from anti-tubercular drug isoniazid and their screening against Mycobacterium tuberculosis demonstrate the potential of such compounds in medicinal chemistry and drug development for anti-tubercular therapy (Napoleon, Khan, Jeong, & Chung, 2015).
Enantioselective Synthesis and Chiral Chemistry
The field of enantioselective synthesis often explores the utility of cyclohexene and azetidine derivatives for creating optically active compounds. Research on asymmetric syntheses of 3-substituted-cyclohexanone derivatives via stereoselective conjugate addition to chiral 2-substituted-2-cyclohexen-1-ones exemplifies the strategic use of these compounds in obtaining enantiomerically pure products, crucial for pharmaceutical applications (Schultz & Harrington, 1991).
Mechanism of Action
Target of Action
The primary target of Cyclohex-3-en-1-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
The compound interacts with the bacterium, inhibiting its growth and proliferation
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its inhibition
Pharmacokinetics
The compound has been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting it has sufficient bioavailability .
Result of Action
The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . It is also non-toxic to human cells, as demonstrated by cytotoxicity evaluations on HEK-293 (human embryonic kidney) cells .
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(11-4-2-1-3-5-11)18-9-12(10-18)17-13-8-15-6-7-16-13/h1-2,6-8,11-12H,3-5,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTDSGNOHNPLCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.